molecular formula C22H36N2O3 B567519 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole CAS No. 1314801-34-7

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole

Cat. No.: B567519
CAS No.: 1314801-34-7
M. Wt: 376.541
InChI Key: BVHGFOJOMOBBKV-UHFFFAOYSA-N
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Description

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]oxadiazoles. This compound is characterized by the presence of two octyloxy groups attached to the benzene ring, which enhances its solubility and electronic properties. It is widely used in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzo[c][1,2,5]oxadiazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is unique due to its specific electronic properties and solubility, which are enhanced by the presence of the octyloxy groups. These properties make it particularly suitable for applications in organic electronics and catalysis, where efficient charge transfer and solubility are crucial .

Properties

IUPAC Name

5,6-dioctoxy-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O3/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHGFOJOMOBBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC2=NON=C2C=C1OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857044
Record name 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314801-34-7
Record name 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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